Sakacin A - 145266-47-3

Sakacin A

Catalog Number: EVT-1546530
CAS Number: 145266-47-3
Molecular Formula: C12H24N4O4
Molecular Weight: 288.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sakacin a, also known as curvacin a, belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Sakacin a is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, sakacin a is primarily located in the cytoplasm.
Overview

Sakacin A is a small, heat-stable bacteriocin produced by the bacterium Lactobacillus sakei Lb706. This compound exhibits significant antimicrobial properties, particularly against Listeria monocytogenes, making it valuable in food preservation and safety applications. Sakacin A is classified as a class IIa bacteriocin, which are characterized by their small size and cationic nature, allowing them to disrupt the membranes of target bacteria.

Source and Classification

Sakacin A is derived from Lactobacillus sakei, a species known for its role in food fermentation. The production of Sakacin A is encoded by specific genes within the bacterial genome, which are organized into operons responsible for both its synthesis and immunity mechanisms. The classification of Sakacin A as a class IIa bacteriocin highlights its structural features and functional capabilities, particularly its ability to inhibit the growth of pathogenic bacteria.

Synthesis Analysis

The synthesis of Sakacin A is influenced by environmental conditions, notably temperature, and is regulated by a pheromone peptide through a three-component regulatory system. This system includes genes that encode for proteins necessary for the production and immunity to Sakacin A. The synthesis process can be optimized using various culture media, with research indicating that specific formulations can enhance yield and efficiency in producing this bacteriocin .

Technical Details

  1. Temperature Sensitivity: The production of Sakacin A is temperature-sensitive, with optimal synthesis occurring at specific thermal conditions.
  2. Regulatory Mechanisms: The synthesis is controlled by a pheromone signaling pathway, which activates the transcription of genes involved in Sakacin A production.
  3. Gene Operons: The operons responsible for Sakacin A production include sapA (the structural gene) and several regulatory genes that ensure proper expression and function .
Molecular Structure Analysis

Sakacin A consists of 41 amino acids arranged in a specific sequence that contributes to its antimicrobial activity. The molecular weight of Sakacin A has been estimated through techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and mass spectrometry, confirming its identity as a small peptide .

Structure Data

  • Amino Acid Sequence: The precise sequence of Sakacin A has been elucidated through genetic sequencing methods.
  • Molecular Weight: Approximately 4,500 Da, consistent with other small bacteriocins.
Chemical Reactions Analysis

Sakacin A functions primarily through membrane disruption in target bacteria. Its mechanism involves binding to bacterial membranes and forming pores, leading to cell lysis. This action is facilitated by its cationic nature, which allows it to interact effectively with negatively charged bacterial membranes.

Technical Details on Reactions

  1. Membrane Interaction: Sakacin A binds to lipid bilayers, causing alterations in membrane permeability.
  2. Pore Formation: The formation of pores disrupts ion gradients within bacterial cells, leading to cell death.
Mechanism of Action

The antimicrobial action of Sakacin A involves several steps:

  1. Binding: Sakacin A binds to specific receptors on the surface of susceptible bacteria.
  2. Membrane Disruption: Following binding, it induces conformational changes that lead to pore formation in the bacterial membrane.
  3. Cell Lysis: The resultant pores allow leakage of essential cellular contents, culminating in cell death.

This mechanism underscores the effectiveness of Sakacin A as an antilisterial agent, particularly in food safety applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder or lyophilized form.
  • Solubility: Soluble in aqueous solutions; stability at various pH levels has been noted.

Chemical Properties

  • Stability: Heat-stable under certain conditions; retains activity after pasteurization processes.
  • Activity Spectrum: Primarily effective against Listeria monocytogenes but also exhibits activity against other Gram-positive bacteria.

Relevant data indicates that Sakacin A maintains its antimicrobial properties across a range of environmental conditions .

Applications

Sakacin A has several scientific uses:

  1. Food Preservation: Its antilisterial properties make it suitable for use as a natural preservative in food products.
  2. Biotechnology: Employed in biotechnological applications for developing safe food products and enhancing shelf life.
  3. Research Tool: Utilized in studies investigating bacteriocin mechanisms and potential therapeutic applications against pathogenic bacteria.

Properties

CAS Number

145266-47-3

Product Name

Sakacin A

IUPAC Name

3-amino-4-[1-[[tert-butyl(methyl)carbamoyl]amino]ethylamino]-4-oxobutanoic acid

Molecular Formula

C12H24N4O4

Molecular Weight

288.34 g/mol

InChI

InChI=1S/C12H24N4O4/c1-7(14-10(19)8(13)6-9(17)18)15-11(20)16(5)12(2,3)4/h7-8H,6,13H2,1-5H3,(H,14,19)(H,15,20)(H,17,18)

InChI Key

ACQJWVPNGVNRCD-UHFFFAOYSA-N

SMILES

CC(NC(=O)C(CC(=O)O)N)NC(=O)N(C)C(C)(C)C

Synonyms

curvacin A
sakacin A

Canonical SMILES

CC(NC(=O)C(CC(=O)O)N)NC(=O)N(C)C(C)(C)C

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